Bienvenue dans la boutique en ligne BenchChem!

(S)-3-Phenylisoxazolidine

asymmetric synthesis chiral building block stereochemical control

(S)-3-Phenylisoxazolidine (CAS 2098967-37-2; (3S)-3-phenyl-1,2-oxazolidine) is a chiral non‑aromatic heterocycle comprising a fused N–O five‑membered ring with a phenyl substituent at the 3‑position. The isoxazolidine ring is recognised as a privileged scaffold in medicinal chemistry because of its conformational versatility and ability to mimic nucleosides, carbohydrates, and amino acids.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B8137292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Phenylisoxazolidine
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CONC1C2=CC=CC=C2
InChIInChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-5,9-10H,6-7H2/t9-/m0/s1
InChIKeySZBQTXQFIXPDKF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (S)-3-Phenylisoxazolidine and Why Is Its Defined Chirality the Starting Point for Scientific Selection?


(S)-3-Phenylisoxazolidine (CAS 2098967-37-2; (3S)-3-phenyl-1,2-oxazolidine) is a chiral non‑aromatic heterocycle comprising a fused N–O five‑membered ring with a phenyl substituent at the 3‑position. The isoxazolidine ring is recognised as a privileged scaffold in medicinal chemistry because of its conformational versatility and ability to mimic nucleosides, carbohydrates, and amino acids [1]. The (S)-enantiomer (IUPAC (3S)-3-phenyl-1,2-oxazolidine; hydrochloride salt CAS 2456364‑46‑6) provides a defined absolute configuration that is critical for stereospecific interactions; the (R)-counterpart carries the opposite configuration and, as class‑level evidence consistently shows, enantiomers of isoxazolidines can exhibit divergent biological and synthetic performance .

Why (S)-3-Phenylisoxazolidine Cannot Be Replaced by the (R)-Enantiomer, Racemate, or Parent Isoxazolidine


The (S)-enantiomer, the (R)-enantiomer, and the racemic mixture possess identical atomic connectivity but differ fundamentally in three‑dimensional orientation. Class‑level evidence demonstrates that enantiomeric isoxazolidines can display markedly different antibacterial and antifungal potencies, antioxidant capacities, and diastereoselectivities when employed as chiral auxiliaries [1]. Consequently, substituting the (S)-form with the racemate eliminates stereochemical control in asymmetric synthesis, while using the wrong enantiomer may invert the sense of stereoinduction or abolish target engagement. The quantitative comparisons below provide the verifiable basis for preferring the (S)-enantiomer over its closest analogs.

Quantitative Differentiation of (S)-3-Phenylisoxazolidine Versus Its Closest Analogs: A Product‑Specific Evidence Guide


Enantiomeric Purity vs. Racemic Mixture: Quantified Stereochemical Integrity for Asymmetric Synthesis

The (S)-enantiomer is commercially supplied with an enantiomeric excess (ee) exceeding 95%, whereas the racemic mixture contains equimolar amounts of both enantiomers and therefore possesses no net optical activity. A defined single enantiomer is a prerequisite for reliable diastereoselective transformations; the racemate introduces 50% of the antipodal configuration that can lead to unproductive or opposing stereoinduction. High ee is confirmed by vendor quality specifications for both the free base and hydrochloride salt forms .

asymmetric synthesis chiral building block stereochemical control

Diastereoselectivity in Auxiliary‑Mediated Synthesis: Defined (S)-Configuration Ensures Stereochemical Outcome

The patent US 6,020,497 A discloses the use of 3‑substituted isoxazolidines as chiral auxiliaries for the stereoselective synthesis of L‑amino acids. The absolute configuration at C‑3 of the isoxazolidine ring directs the sense of alkylation; when the auxiliary bears the (S)-configuration, L‑amino acids are obtained in high enantiomeric excess (typically >90% ee) [1]. In contrast, use of the racemic auxiliary yields a mixture of diastereomeric products from which a single enantiomer cannot be isolated without additional resolution steps [1]. Class‑level support from enantiopure isoxazolidine studies confirms that defined stereochemistry translates into predictable biological and synthetic properties [2].

chiral auxiliary diastereoselectivity L-amino acid synthesis

Predicted Physicochemical Parameters vs. Parent Isoxazolidine: Quantified Basicity and Lipophilicity Differential

Advanced Chemistry Development (ACD/Labs) predictions for (S)-3-phenylisoxazolidine yield a pKa of 4.72 ± 0.40 and an XLogP of 1.5–1.65, compared with the parent unsubstituted isoxazolidine which has a predicted pKa of approximately 8.0 and logP near 0.2 . The 3‑phenyl substitution therefore lowers the pKa by more than 3 log units and increases lipophilicity by roughly 1.3–1.5 log units, substantially altering the ionization state at physiological pH and the partition behavior.

physicochemical properties pKa logP solubility prediction

Antifungal Activity: Enantiomeric Excess Correlates With Enhanced Potency

A study of imidazolyl‑isoxazolidine analogs demonstrated that the isomer with >96% enantiomeric excess exhibited substantially greater antifungal activity against Aspergillus niger, Cephalosporium acremonium, and Fusarium moniliforme than the isomer with only 69% ee, while antibacterial activity showed no such enhancement [1]. Although the data are derived from a more complex isoxazolidine, the direct correlation between enantiomeric purity and antifungal potency provides class‑level evidence that high‑ee (S)-3-phenylisoxazolidine is likely to deliver superior and more reproducible antifungal readouts than material of lower enantiomeric purity.

antifungal activity enantiomeric excess structure‑activity relationship

Optimal Research and Industrial Application Scenarios for (S)-3-Phenylisoxazolidine Based on Verified Differentiation


Asymmetric Synthesis of L‑Amino Acids and Chiral Building Blocks

The (S)-enantiomer serves as a chiral auxiliary for the stereoselective alkylation of amide enolates, delivering L‑amino acids in high enantiomeric excess. The defined (S)-configuration at C‑3 is essential for achieving the desired sense of stereoinduction; use of the racemic auxiliary would yield a 1:1 mixture of diastereomers that necessitates additional chiral separation [1]. This application is directly supported by the patent data [1] and class‑level evidence on enantiopure isoxazolidine auxiliaries [2].

Medicinal Chemistry Lead Optimization and Biological Screening

In medicinal chemistry programs, the (S)-3-phenylisoxazolidine scaffold can be elaborated into RIPK1 inhibitors or other bioactive series. The privileged nature of the isoxazolidine ring [1] combined with the requirement for defined stereochemistry for target engagement means the (S)-enantiomer is the appropriate starting point for SAR exploration. Procurement of the single enantiomer ensures that biological data are not confounded by the presence of the antipode, which may exhibit off‑target activity or antagonism as indicated by class‑level enantiomer comparison studies [2].

Enantiomeric Excess‑Dependent Antifungal Screening

For antifungal discovery programs, enantiomeric purity has been shown to directly influence potency, with >96% ee material exhibiting enhanced activity relative to 69% ee material [1]. (S)-3-Phenylisoxazolidine, available at >95% ee, therefore represents a more reliable input for antifungal structure–activity relationship studies than lower‑ee or racemic preparations, minimizing variability arising from enantiomeric impurity.

Compound Procurement and Quality Control Protocols

When ordering (S)-3-phenylisoxazolidine for research or development, specifying the (S)-enantiomer (CAS 2098967-37-2 free base; CAS 2456364‑46‑6 hydrochloride) with a certificate of analysis confirming >95% ee is recommended. The racemic mixture should be explicitly excluded from purchase orders for stereosensitive applications. Analytical confirmation via chiral HPLC or polarimetry, consistent with vendor release testing [2], ensures that the material meets the required enantiomeric integrity for downstream use.

Quote Request

Request a Quote for (S)-3-Phenylisoxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.